molecular formula C8H11NO2 B1330197 O-(4-Methoxybenzyl)hydroxylamine CAS No. 21038-22-2

O-(4-Methoxybenzyl)hydroxylamine

Cat. No. B1330197
CAS RN: 21038-22-2
M. Wt: 153.18 g/mol
InChI Key: MVSMBIBGGPSEHQ-UHFFFAOYSA-N
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Patent
US07189754B2

Procedure details

A solution was made of Boc hydroxylamine (2.0 g, 17.1 mmol) in dry THF (60 ml). Sodium hydride (1.1 g of a 60% suspension in paraffin oil, 25.7 mmol) was then added and the suspension stirred. A catalytic amount of KI was then added to the reaction prior to the cautious addition of 4-methoxybenzyl chloride (3.2 g, 20.4 mmol). The reaction was then allowed to stir overnight before removal of solvent in vacuo. The residue was taken up with diethyl ether (100 ml) and HCl gas bubbled in for 20 minutes, causing the start of precipitation of the product. The flask was stoppered and left to stand overnight. The product was then filtered off as a off-white wax (39–52% yield according to varying batches).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([NH:8][OH:9])(OC(C)(C)C)=O.[H-].[Na+].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1.Cl>C1COCC1.C(OCC)C>[NH2:8][O:9][CH2:18][C:17]1[CH:20]=[CH:21][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A catalytic amount of KI was then added to the reaction
STIRRING
Type
STIRRING
Details
to stir overnight before removal of solvent in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
bubbled in for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the start of precipitation of the product
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The product was then filtered off as a off-white wax (39–52% yield according to varying batches)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NOCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.